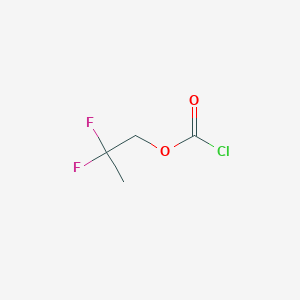
2,2-Difluoropropyl chloroformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoropropyl chloroformate is an organic compound belonging to the class of chloroformates, which are esters of chloroformic acid. This compound is characterized by the presence of two fluorine atoms attached to the second carbon of the propyl group, making it a difluorinated derivative. Chloroformates are known for their reactivity and are commonly used as reagents in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,2-Difluoropropyl chloroformate typically involves the reaction of 2,2-difluoropropanol with phosgene. The reaction is carried out in an inert solvent such as toluene, under controlled temperature conditions to prevent decomposition. The general reaction scheme is as follows:
2,2-Difluoropropanol+Phosgene→2,2-Difluoropropyl chloroformate+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors equipped with cooling systems to maintain the reaction temperature. The by-products, such as hydrogen chloride, are typically neutralized using basic solutions.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoropropyl chloroformate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Reaction with amines to form carbamates.
Esterification: Reaction with alcohols to form carbonate esters.
Mixed Anhydride Formation: Reaction with carboxylic acids to form mixed anhydrides.
Common Reagents and Conditions
Amines: Used in the formation of carbamates.
Alcohols: Used in esterification reactions.
Carboxylic Acids: Used in the formation of mixed anhydrides.
Bases: Such as pyridine, are often used to neutralize the hydrogen chloride produced during these reactions.
Major Products Formed
Carbamates: Formed from the reaction with amines.
Carbonate Esters: Formed from the reaction with alcohols.
Mixed Anhydrides: Formed from the reaction with carboxylic acids.
Scientific Research Applications
2,2-Difluoropropyl chloroformate has several applications in scientific research:
Biology: Employed in the derivatization of biological molecules for analytical purposes.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Difluoropropyl chloroformate involves its reactivity with nucleophiles. The chloroformate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and carboxylic acids. This leads to the formation of carbamates, carbonate esters, and mixed anhydrides, respectively. The presence of fluorine atoms enhances the reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
- Methyl chloroformate
- Ethyl chloroformate
- Benzyl chloroformate
Uniqueness
2,2-Difluoropropyl chloroformate is unique due to the presence of two fluorine atoms, which impart distinct chemical properties such as increased reactivity and stability. This makes it a valuable reagent in organic synthesis and various scientific applications.
Properties
Molecular Formula |
C4H5ClF2O2 |
|---|---|
Molecular Weight |
158.53 g/mol |
IUPAC Name |
2,2-difluoropropyl carbonochloridate |
InChI |
InChI=1S/C4H5ClF2O2/c1-4(6,7)2-9-3(5)8/h2H2,1H3 |
InChI Key |
JXPRXADAANPJFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(=O)Cl)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


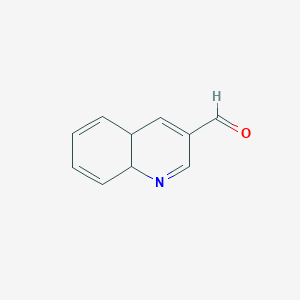
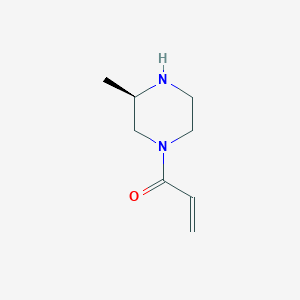
![4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one](/img/structure/B11919967.png)
![2,3-Dihydro-1H-imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B11919975.png)

![4-Methoxy-1-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11919988.png)

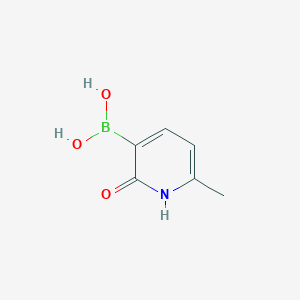
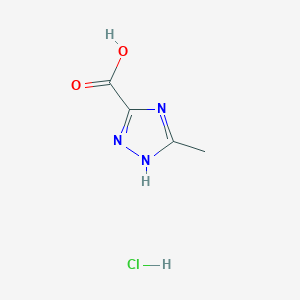
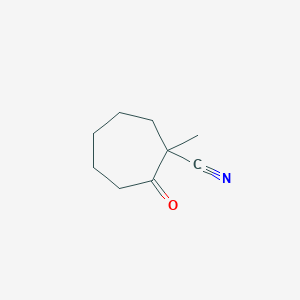

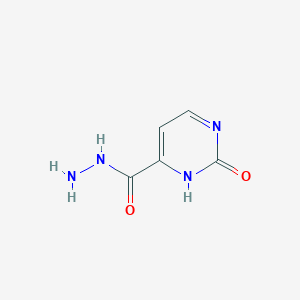
![(1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11920040.png)
![2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11920045.png)
